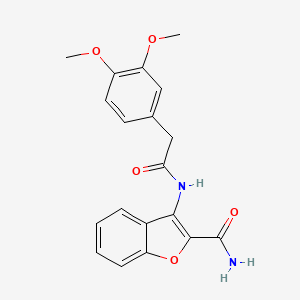

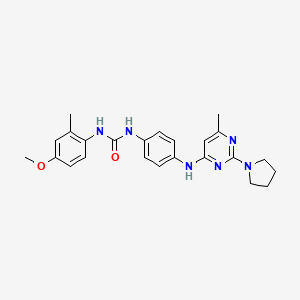

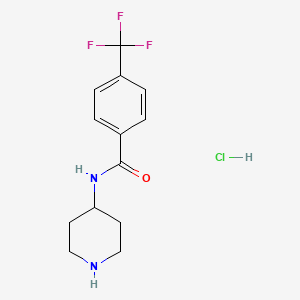

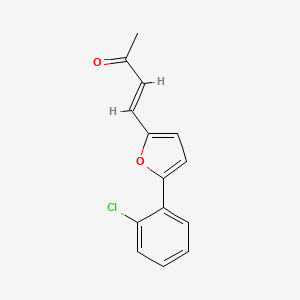

1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

1,2,3-Triazoles, including derivatives similar to the compound , are highlighted for their stability and diverse applications in drug discovery, bioconjugation, material science, and organic synthesis. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, facilitated by copper(I) catalysis, is a cornerstone method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This process is part of "click chemistry," known for its efficiency, selectivity, and broad applicability in creating complex molecules from simple substrates. The importance of 1,2,3-triazoles in biological activities has driven significant research efforts worldwide, aiming to develop novel biologically active compounds through various synthetic routes (Kaushik et al., 2019).

Pharmacological and Biological Activities

1,2,3-Triazole derivatives have been explored for their vast potential in creating new drugs with varied biological activities. The review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families from 2008 to 2011 underscores the ongoing interest in developing novel triazoles with antimicrobial, anti-inflammatory, antitumor, and antiviral properties. The quest for new triazoles considers green chemistry principles, aiming at more efficient and sustainable synthesis methods to tackle emerging diseases and microbial resistance (Ferreira et al., 2013).

Environmental and Material Science Applications

Beyond pharmacological interests, triazole derivatives find applications in environmental and material sciences. For instance, they are used as corrosion inhibitors for metals and their alloys in aggressive media. The design and synthesis of 1,2,3-triazole compounds, especially 1,4-disubstituted derivatives prepared via CuAAC click reactions, have shown good efficiency as non-toxic, environmentally friendly corrosion inhibitors. These compounds demonstrate stability to hydrolysis and high inhibition efficiencies in various acidic media, making them valuable in protecting metal surfaces (Hrimla et al., 2021).

Propiedades

IUPAC Name |

1-methyl-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2/c1-18-6-9(16-17-18)10(19)15-7-2-4-8(5-3-7)20-11(12,13)14/h2-6H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSBKBKMNXRNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)

![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)